N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)acetamide
Description
N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dioxothiolan ring
Properties
IUPAC Name |
N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c1-10(13-3-2-12(16)7-14(13)17)8-18-15(19)6-11-4-5-22(20,21)9-11/h2-3,7,10-11H,4-6,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFKOGAEUZRGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CCS(=O)(=O)C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)acetamide typically involves multiple steps:
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Formation of the 2,4-difluorophenylpropyl Intermediate
Starting Material: 2,4-difluorobenzene.
Reaction: Friedel-Crafts alkylation with propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Conditions: Anhydrous conditions, typically at low temperatures to control the reaction rate.
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Synthesis of the Dioxothiolan Ring
Starting Material: Thiolane-3-one.
Reaction: Oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Controlled temperature and pH to ensure selective oxidation.
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Coupling Reaction
Intermediate: 2-(1,1-dioxothiolan-3-yl)acetic acid.
Reaction: Amidation with the 2,4-difluorophenylpropyl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Conditions: Room temperature, inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Automated Reaction Monitoring: For precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium depending on the desired oxidation state.
Products: Oxidized derivatives of the dioxothiolan ring.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the dioxothiolan ring or the acetamide group.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often requires a catalyst or a base to facilitate the substitution.
Products: Substituted derivatives at the phenyl or acetamide positions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the process.
Material Science: Used in the synthesis of polymers with specific properties, such as increased thermal stability or chemical resistance.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with the dioxothiolan ring, providing a tool for studying enzyme mechanisms.
Bioconjugation: The compound can be conjugated to biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the dioxothiolan ring or the difluorophenyl group.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
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N-[2-(2,4-difluorophenyl)ethyl]-2-(1,1-dioxothiolan-3-yl)acetamide
Difference: Ethyl group instead of propyl.
Uniqueness: Slightly different pharmacokinetic properties.
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N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)propionamide
Difference: Propionamide group instead of acetamide.
Uniqueness: Different reactivity and biological activity.
Highlighting Uniqueness
N-[2-(2,4-difluorophenyl)propyl]-2-(1,1-dioxothiolan-3-yl)acetamide is unique due to its specific combination of the difluorophenyl group and the dioxothiolan ring, which imparts distinct chemical and biological properties not found in closely related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
